molecular formula C18H23NOS B5318840 N-1-adamantyl-2-(methylthio)benzamide

N-1-adamantyl-2-(methylthio)benzamide

Cat. No. B5318840
M. Wt: 301.4 g/mol
InChI Key: CUXRUDTYZSZNMR-UHFFFAOYSA-N
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Description

“N-1-adamantyl-2-(methylthio)benzamide” is a chemical compound with the linear formula C18H23NO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . However, Sigma-Aldrich does not collect analytical data for this product .


Synthesis Analysis

The synthesis of adamantane derivatives, including “this compound”, often involves the use of carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” was identified based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses . The compound is a new type of synthetic cannabinoid having an amide and an adamantyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature. However, the synthesis of similar adamantane derivatives often involves reactions such as dehydrogenation and oxidative dehydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature. However, it is known that the compound has a molecular weight of 269.39 .

Mechanism of Action

The mechanism of action of “N-1-adamantyl-2-(methylthio)benzamide” is not explicitly mentioned in the available literature. However, similar adamantane derivatives have been identified as designer drugs in illegal products .

properties

IUPAC Name

N-(1-adamantyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c1-21-16-5-3-2-4-15(16)17(20)19-18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRUDTYZSZNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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